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Compound of Interest
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This technical support center provides troubleshooting guidance and frequently asked

questions (FAQs) for researchers and scientists working on the optimization of annealing

temperature for the formation of Titanium Silicide (TiSi₂).

Frequently Asked Questions (FAQs)
Q1: What are the different phases of Titanium Silicide (TiSi₂) and why is the annealing

temperature critical?

A1: Titanium Silicide (TiSi₂) primarily exists in two crystalline structures: the metastable C49

phase and the stable C54 phase.[1] The annealing temperature is a critical parameter that

governs the formation and transformation of these phases.

C49-TiSi₂: This is a metastable phase with a higher electrical resistivity (60-90 µΩ·cm).[2] It

typically forms at lower annealing temperatures, in the range of 450°C to 650°C.[1]

C54-TiSi₂: This is the desired stable phase due to its significantly lower electrical resistivity

(~12.4 µΩ·cm to 20 µΩ·cm), making it ideal for applications in microelectronics as contacts

and interconnects.[1][2] The transformation from the C49 to the C54 phase generally occurs

at higher temperatures, typically above 650°C.[1][3]

The goal of the annealing process is to ensure a complete transformation from the high-

resistivity C49 phase to the low-resistivity C54 phase.[2]
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Q2: What is the typical temperature range for the C49 to C54 phase transition?

A2: The transition from the C49 to the C54 phase of TiSi₂ generally occurs between 600°C and

700°C for thicker titanium films (e.g., 20 nm) on (100) oriented silicon wafers.[1][4] However,

this transition temperature can be influenced by several factors, including film thickness and

the crystallographic orientation of the silicon substrate.[4][5] For thinner films or for films on

Si(111) substrates, the transition temperature can increase. For instance, for a 20 nm thick Ti

film on a Si(111) substrate, the transition temperature is observed to be between 700°C and

800°C.[1][4]

Q3: My sheet resistance is still high after annealing. What could be the problem?

A3: High sheet resistance after annealing is a common issue and can be attributed to several

factors:

Incomplete C49 to C54 Phase Transformation: The most likely reason is that the annealing

temperature was not high enough to fully convert the high-resistivity C49 phase to the low-

resistivity C54 phase.[2] This is particularly problematic for narrow line widths where the

nucleation of the C54 phase is more difficult.[6]

Agglomeration: At excessively high annealing temperatures (typically above 900°C), the TiSi₂

film can become discontinuous and form islands, a phenomenon known as agglomeration.[1]

This leads to a sharp increase in sheet resistance.

Oxygen Contamination: The presence of oxygen during titanium deposition or annealing can

lead to the formation of titanium oxides (TiOₓ) or titanium oxynitrides (TiON), which can

inhibit the silicide formation process and result in higher sheet resistance.[7] It is crucial to

maintain a high vacuum or an inert atmosphere during these steps.

Q4: I'm observing island formation in my TiSi₂ film. How can I prevent this?

A4: Islanding, or agglomeration, of the TiSi₂ film typically occurs at high annealing

temperatures (above 900°C) and results in a rough and discontinuous film, which is detrimental

to device performance.[1][3] This phenomenon is driven by the system's tendency to reduce

surface and interface energy.[3]

To mitigate islanding:
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Optimize Annealing Temperature and Time: Avoid excessively high annealing temperatures

and prolonged annealing times. The process window for forming a stable, low-resistivity C54

phase without significant agglomeration is often around 100°C.[1]

Capping Layers: Using a capping layer, such as Titanium Nitride (TiN), can help to suppress

agglomeration and improve the thermal stability of the silicide film.

Film Thickness: Thicker films tend to be more resistant to agglomeration compared to very

thin films.
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Issue Possible Causes Recommended Actions

High Sheet Resistance

1. Incomplete C49 to C54

phase transformation.[2] 2.

Annealing temperature is too

low.[2] 3. Agglomeration of the

silicide film at high

temperatures.[1] 4. Oxygen

contamination during

deposition or annealing.[7] 5.

"Fine-line width effect"

inhibiting C54 formation in

narrow lines.[6]

1. Increase the second-step

annealing temperature

(typically >700°C). 2.

Characterize the film phase

using X-Ray Diffraction (XRD)

to confirm the presence of the

C54 phase. 3. Optimize the

annealing temperature to be

within the process window

(e.g., 700-850°C).[2] 4. Ensure

a high vacuum or inert ambient

(e.g., N₂, Ar) during Ti

deposition and annealing.[7] 5.

For narrow lines, consider

using pre-amorphization

implantation or adding a metal

interlayer (e.g., Mo) to promote

C54 formation at lower

temperatures.[8][9]

Poor Film Morphology

(Roughness, Islanding)

1. Annealing temperature is

too high, leading to

agglomeration.[1][3] 2. The

C54 phase transition can

induce morphological changes.

[3]

1. Reduce the annealing

temperature or time. The C54

phase formed at 800°C can

show a wavy interface.[3] 2.

Use characterization

techniques like Scanning

Electron Microscopy (SEM) or

Transmission Electron

Microscopy (TEM) to inspect

the film morphology at different

annealing stages.[3][4] 3.

Consider using a capping layer

(e.g., TiN) to improve

morphological stability.

Inconsistent Results 1. Variations in initial Ti film

thickness. 2. Inconsistent

1. Precisely control the Ti

deposition process. 2.
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annealing temperature or ramp

rates. 3. Differences in

substrate cleaning procedures.

4. Variations in the ambient

atmosphere during annealing.

Calibrate and monitor the

annealing furnace or Rapid

Thermal Annealing (RTA)

system. 3. Standardize the

wafer cleaning protocol before

Ti deposition. 4. Ensure a

consistent and high-purity inert

gas flow during annealing.

Bridging between Features
Lateral diffusion of Ti and Si

over isolation regions.[1]

This can lead to the formation

of TiSiₓ filaments causing short

circuits. A selective etching

step after the first annealing

step is typically employed in a

SALICIDE (self-aligned

silicide) process to remove

unreacted titanium and any

silicide formed over oxide

regions.

Experimental Protocols
Protocol 1: Two-Step Rapid Thermal Annealing (RTA) for
TiSi₂ Formation
This protocol is a common method used in the semiconductor industry to form the low-

resistivity C54-TiSi₂ phase.

Substrate Preparation:

Start with a clean silicon wafer (e.g., Si(100)).

Perform a standard pre-deposition clean to remove any native oxide and organic

contaminants. A common procedure is the RCA clean followed by a dilute HF dip.

Titanium Deposition:
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Deposit a thin film of titanium (e.g., 20-40 nm) onto the silicon substrate using a physical

vapor deposition (PVD) method like sputtering in a high-vacuum chamber.[10]

First Annealing Step (C49 Formation):

Transfer the wafer to a Rapid Thermal Annealing (RTA) system.[2]

Anneal in a nitrogen (N₂) or argon (Ar) ambient.

Temperature: 550°C to 700°C.[2]

Time: 20 to 60 seconds.

This step forms the high-resistivity C49-TiSi₂ phase where the titanium film is in contact

with silicon. A thin TiN layer may form on the surface if a nitrogen ambient is used.

Selective Etching (Optional, for patterned wafers):

If fabricating devices, perform a wet etch to selectively remove the unreacted titanium and

the TiN layer from non-silicon areas (e.g., silicon dioxide). A common etchant is a solution

of H₂O₂, NH₄OH, and H₂O.

Second Annealing Step (C54 Transformation):

Return the wafer to the RTA system.

Anneal in an argon (Ar) or nitrogen (N₂) ambient.

Temperature: 750°C to 850°C.[2]

Time: 20 to 60 seconds.

This higher temperature step drives the transformation from the C49 phase to the low-

resistivity C54 phase.

Characterization:

Measure the sheet resistance using a four-point probe.
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Analyze the crystal phase using X-ray Diffraction (XRD).[3][4]

Examine the film morphology and thickness with Scanning Electron Microscopy (SEM)

and Transmission Electron Microscopy (TEM).[3][4]

Data Presentation
Table 1: TiSi₂ Phase Formation and Properties as a Function of Annealing Temperature

Annealing
Temperature (°C)

Predominant TiSi₂
Phase

Resistivity (µΩ·cm) Key Observations

< 450
Amorphous Ti-Si

mixture
High

Interdiffusion of Ti and

Si begins.[3]

450 - 650 C49 (metastable) 60 - 90[2]

Formation of the high-

resistivity C49 phase.

[1]

650 - 850 C54 (stable) 12 - 20[2]

Transformation to the

low-resistivity C54

phase.[2]

> 900 C54 (agglomerated) Increases sharply

Film agglomeration

and island formation

occur, leading to

increased resistivity.

[1]

Table 2: Influence of Ti Film Thickness and Substrate Orientation on C49-C54 Transition

Temperature
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Ti Film Thickness
(nm)

Substrate
Orientation

C49 to C54
Transition
Temperature (°C)

Reference

20 Si(100) 600 - 700 [1][4]

20 Si(111) 700 - 800 [1][4]

10 Si(111)
Not observed up to

800°C
[5]

5 Si(100)
Not observed up to

800°C
[5]
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Caption: Experimental workflow for the formation of C54-TiSi₂ using a two-step annealing

process.

Low Temp
(< 650°C)

C49 Phase
(High Resistivity)

Forms

Optimal Temp
(650-850°C)

C54 Phase
(Low Resistivity)

Transforms to

High Temp
(> 900°C)

Agglomeration
(Increased Resistivity)

Causes

Needs higher T

Can lead to

Click to download full resolution via product page

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 11 Tech Support

https://www.benchchem.com/product/b078298?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b078298?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Caption: Relationship between annealing temperature and TiSi₂ phase formation and film

morphology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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